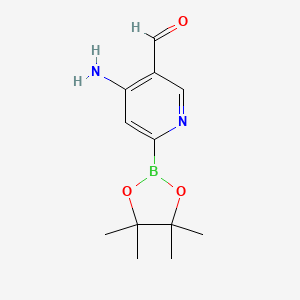
(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-amino-5-formylpyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki–Miyaura coupling makes it valuable for constructing biaryl structures .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential as inhibitors of various enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it useful in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of (4-Amino-5-formylpyridin-2-YL)boronic acid pinacol ester involves its ability to form stable boron
Propiedades
Fórmula molecular |
C12H17BN2O3 |
|---|---|
Peso molecular |
248.09 g/mol |
Nombre IUPAC |
4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-9(14)8(7-16)6-15-10/h5-7H,1-4H3,(H2,14,15) |
Clave InChI |
ONBDXOZPASKCGX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


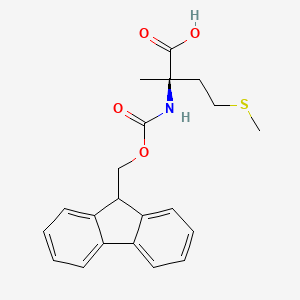
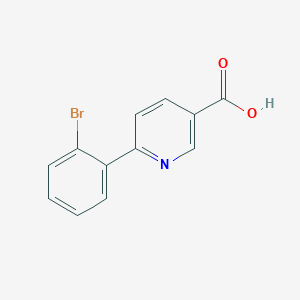
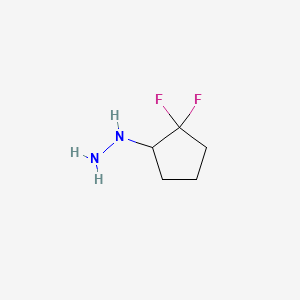
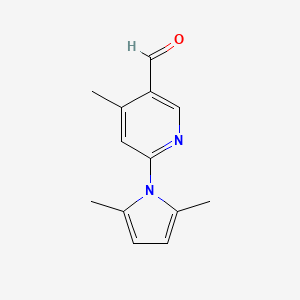

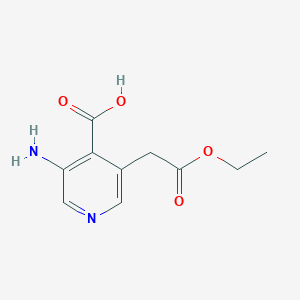
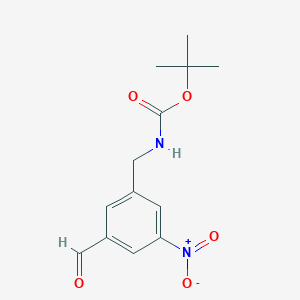
![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
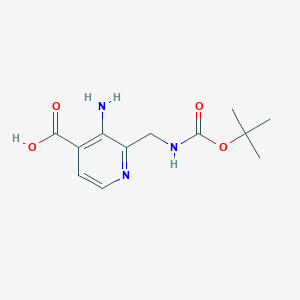
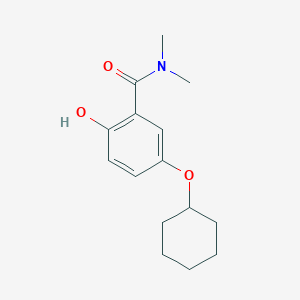
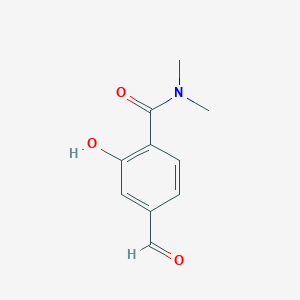
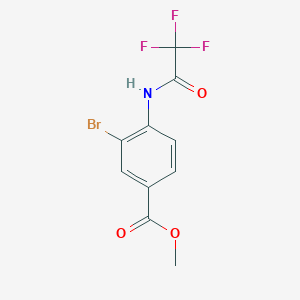
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
